molecular formula C28H32O6 B563015 Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside CAS No. 641635-63-4

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside

Cat. No. B563015
CAS RN: 641635-63-4
M. Wt: 464.558
InChI Key: MOKYEUQDXDKNDX-PBVUBXADSA-N
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Description

“Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside” is a chemical compound with the molecular formula C28H32O6 . It has an average mass of 464.550 Da and a monoisotopic mass of 464.219879 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula C28H32O6 . It has 4 of 5 defined stereocentres .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has an optical activity of [α]22/D +90.0°, c = 0.5% in methanol . The melting point is between 64-69 °C .

Safety and Hazards

Specific safety and hazard information for “Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside” is not available in the search results. For detailed safety information, it is recommended to refer to the Safety Data Sheet (SDS) of the compound .

properties

IUPAC Name

[(2R,3S,4S,5R)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25+,26+,27-,28?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKYEUQDXDKNDX-PBVUBXADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@H]([C@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858098
Record name Methyl 2,3,4-tri-O-benzyl-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

641635-63-4
Record name Methyl 2,3,4-tri-O-benzyl-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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